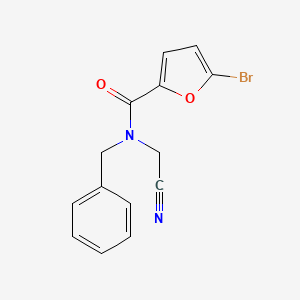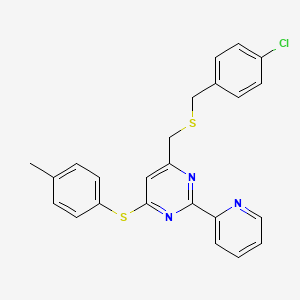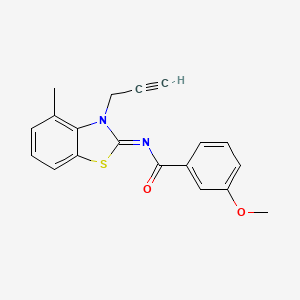![molecular formula C19H13ClN2O2S B2737415 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921544-94-7](/img/structure/B2737415.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide, also known as BTA-EG6, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BTA-EG6 is a small molecule inhibitor that has been shown to target specific proteins involved in various diseases, making it a promising candidate for further research.
Scientific Research Applications
Antitumor Activity
Research on derivatives of the compound has shown promising antitumor activities. For instance, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against some cancer cell lines. This finding underscores the potential of such compounds in developing new cancer therapies (Yurttaş et al., 2015).
Anti-inflammatory Activity
Another research avenue for this compound is in the synthesis of derivatives with anti-inflammatory properties. Sunder and Maleraju (2013) developed derivatives that exhibited significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antimicrobial Activity
The compound's derivatives have also been investigated for their antimicrobial properties. Fahim and Ismael (2019) studied the antimicrobial activity of novel sulphonamide derivatives, showing good efficacy against various bacterial strains. This suggests a role for these compounds in addressing bacterial infections (Fahim & Ismael, 2019).
Synthesis and Structural Studies
Apart from biological activities, research on this compound extends to its synthesis and structural analysis. Lazareva et al. (2017) focused on the silylation of N-(2-hydroxyphenyl)acetamide, elucidating the structure and properties of resulting heterocycles. Such studies contribute to a deeper understanding of the compound's chemistry and potential applications (Lazareva et al., 2017).
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-17-9-8-14(25-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)24-19/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBKTHOZSKSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d]thiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide](/img/structure/B2737332.png)
![2-chloro-N-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2737333.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2737338.png)



![N-(benzo[d]thiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2737344.png)
![2-Cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2737345.png)


![cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2737350.png)

![Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2737355.png)
